molecular formula C7H6BrN3 B1381939 3-Bromo-2-methylimidazo[1,2-b]pyridazine CAS No. 1368313-23-8

3-Bromo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B1381939
CAS No.: 1368313-23-8
M. Wt: 212.05 g/mol
InChI Key: RKFIFACEFUMUPO-UHFFFAOYSA-N
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Description

3-Bromo-2-methylimidazo[1,2-b]pyridazine: is a heterocyclic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-methylimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect metabolic flux and alter the levels of certain metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For example, binding to certain transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted imidazo[1,2-b]pyridazine derivatives.

    Oxidation Products: Oxidized forms of the imidazo[1,2-b]pyridazine scaffold.

    Reduction Products: Reduced derivatives of the parent compound.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylimidazo[1,2-b]pyridazine is not fully understood. its derivatives are known to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness: 3-Bromo-2-methylimidazo[1,2-b]pyridazine is unique due to its specific bromination at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogues .

Properties

IUPAC Name

3-bromo-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFIFACEFUMUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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